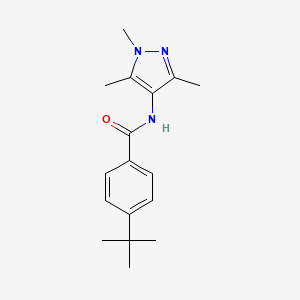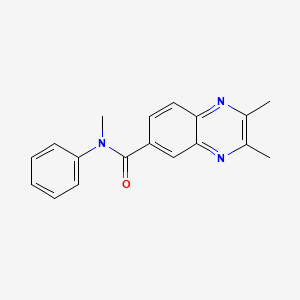
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide, commonly known as TPQA, is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. TPQA is a heterocyclic compound that contains a quinoxaline ring system with a phenyl and carboxamide functional group.
作用機序
The mechanism of action of TPQA is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as DNA and proteins. TPQA has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. TPQA has also been shown to inhibit the replication of viruses by interacting with viral proteins and RNA.
Biochemical and Physiological Effects
TPQA has been shown to have various biochemical and physiological effects on living organisms. In vitro studies have shown that TPQA can induce oxidative stress and DNA damage in cancer cells. TPQA has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases. In vivo studies have shown that TPQA can reduce tumor growth in animal models and improve the survival rate of infected animals.
実験室実験の利点と制限
TPQA has several advantages for lab experiments, including its high stability, solubility, and fluorescence properties. TPQA is also relatively easy to synthesize and purify. However, TPQA has some limitations, including its toxicity and potential side effects on living organisms. TPQA also has limited water solubility, which can affect its bioavailability and pharmacokinetics.
将来の方向性
Future research on TPQA could focus on its potential applications in drug discovery, material science, and environmental monitoring. In drug discovery, TPQA could be further studied for its anticancer, antiviral, and antimicrobial activities. TPQA could also be used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, TPQA could be used as a building block for the synthesis of new materials with unique optical and electronic properties. In environmental monitoring, TPQA could be used as a fluorescent probe for the detection of metal ions and other pollutants in water and soil samples.
Conclusion
In conclusion, TPQA is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. TPQA has been shown to exhibit antitumor, antiviral, and antimicrobial activities, and has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Future research on TPQA could focus on its potential applications in drug discovery, material science, and environmental monitoring.
合成法
TPQA can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis of TPQA involves the reaction between 2,3-dimethylquinoxaline and phenyl isocyanate in the presence of a catalyst, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification using column chromatography.
科学的研究の応用
TPQA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TPQA has been shown to exhibit antitumor, antiviral, and antimicrobial activities. TPQA has also been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. In material science, TPQA has been used as a precursor for the synthesis of conducting polymers and as a sensitizer for dye-sensitized solar cells.
特性
IUPAC Name |
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-13(2)20-17-11-14(9-10-16(17)19-12)18(22)21(3)15-7-5-4-6-8-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPIXLWFSDSNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)
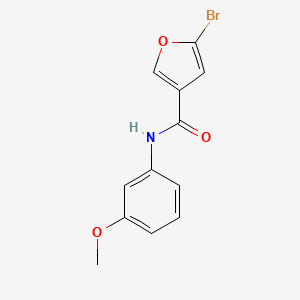

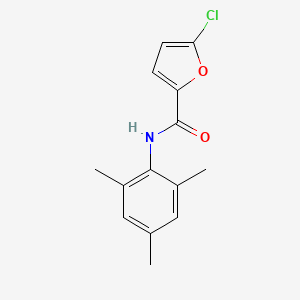
![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
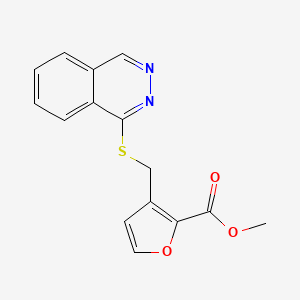
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)
